molecular formula C13H9FN4 B571947 2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine CAS No. 1269292-15-0

2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine

Cat. No. B571947
CAS RN: 1269292-15-0
M. Wt: 240.241
InChI Key: SVUIVTLFODOLTF-UHFFFAOYSA-N
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Description

“2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic compound. It also contains a pyrazole ring attached to a fluorophenyl group . Pyrimidines are known to display a range of pharmacological effects .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their diverse biological activities . The synthesis often involves the reaction of a pyrimidine core with various reagents, leading to the formation of different functional groups .


Molecular Structure Analysis

The molecular structure of “2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine” is likely to be planar due to the presence of the pyrimidine and pyrazole rings . The presence of the fluorophenyl group could introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

Pyrimidine derivatives, including “2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine”, can undergo a variety of chemical reactions. These reactions often involve the functionalization of the pyrimidine core, leading to the formation of various biologically active compounds .

Future Directions

The future research directions could involve further exploration of the biological activities of “2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrimidine” and its derivatives. This could include studying their potential as therapeutic agents for various diseases . Additionally, more research could be done to understand their mechanism of action and to optimize their physical and chemical properties for better bioavailability and efficacy.

properties

IUPAC Name

2-[2-(4-fluorophenyl)pyrazol-3-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4/c14-10-2-4-11(5-3-10)18-12(6-9-17-18)13-15-7-1-8-16-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUIVTLFODOLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719043
Record name 2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269292-15-0
Record name 2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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